2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile
Description
Comparative Structural Analysis
| Property | This compound | 2-(2-Phenyl-1,3-thiazol-4-yl)acetonitrile |
|---|---|---|
| Molecular Formula | C7H8N2S | C11H8N2S |
| Molecular Weight | 152.22 g/mol | 200.26 g/mol |
| Chemical Abstracts Service Number | 1210155-66-0 | 16441-25-1 |
| Substitution at Position 2 | Ethyl group | Phenyl group |
| Ring System | Thiazole with acetonitrile | Thiazole with acetonitrile |
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMUGPFHNVGYFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical and most widely used method to prepare substituted thiazoles is the Hantzsch condensation , which involves the reaction of α-haloketones with thiourea or thioamides. This method is applicable for synthesizing 2-substituted thiazoles, including ethyl-substituted derivatives.
-
- An α-bromo or α-chloroketone bearing the ethyl substituent (e.g., 2-bromo-propanone) is reacted with thiourea.
- The reaction proceeds under reflux in ethanol or another suitable solvent.
- The resulting thiazole ring forms with the ethyl group at the 2-position.
- Subsequent functionalization at the 4-position to introduce the acetonitrile group can be achieved by nucleophilic substitution or via further synthetic steps.
Functionalization of the 4-Position with Acetonitrile
- The 4-position of the thiazole ring can be functionalized by starting from a 4-halothiazole intermediate (e.g., 4-bromothiazole).
- A nucleophilic substitution with cyanide ion (KCN) can introduce the acetonitrile group.
Alternatively, chloromethylthiazoles can be converted to cyanomethyl derivatives by treatment with KCN.
Palladium-Catalyzed Cross-Coupling Approaches
- Suzuki–Miyaura coupling and other palladium-catalyzed cross-couplings have been employed to construct complex thiazole derivatives.
- Although more common for aryl substitutions, these methods can be adapted for introducing substituents at the 2- or 4-positions of thiazole rings.
- This approach is useful when the starting materials include halogenated thiazoles and boronic acid derivatives.
Detailed Preparation Example and Data Table
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | α-Bromo-propanone + Thiourea, EtOH, reflux | Hantzsch condensation to form 2-ethylthiazole | 60-75 | Classic method, moderate to good yield |
| 2 | 4-Bromothiazole intermediate + KCN, solvent | Nucleophilic substitution to introduce CN group | 50-65 | Cyanomethyl group introduced |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | Final product obtained with high purity |
Research Findings and Comparative Analysis
- The Hantzsch condensation remains the most straightforward and cost-effective route for synthesizing 2-substituted thiazoles, including ethyl derivatives.
- Functionalization at the 4-position via halogen intermediates followed by nucleophilic substitution with cyanide is a reliable method to introduce the acetonitrile moiety.
- Palladium-catalyzed cross-coupling provides versatility but is less commonly used solely for alkyl substituents like ethyl at the 2-position; it is more suited for aryl or complex substituents.
- Yields for halogenation and cyanation steps depend on halogen size and reaction conditions, with iodination and bromination generally giving better yields than chlorination.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted thiazoles with different functional groups.
Scientific Research Applications
The compound 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile (CAS Number: 1210155-66-0) has garnered attention in various scientific research applications, particularly in the fields of cell biology and medicinal chemistry. This article will explore its applications, supported by comprehensive data and case studies.
Cell Biology
This compound is utilized as a research tool in cell biology. It plays a significant role in:
- Antibody Production : This compound can be used in the synthesis of peptides that are essential for generating specific antibodies. The thiazole ring structure provides unique properties that enhance the immunogenicity of peptide antigens .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Drug Development : Due to its unique structural features, this compound may serve as a scaffold for developing novel pharmaceuticals. Its thiazole moiety is known to exhibit various biological activities, including antimicrobial and antifungal properties.
Peptide Synthesis
The compound is also significant in peptide synthesis processes:
- Synthesis of Bioactive Peptides : It can be incorporated into peptide chains to produce bioactive peptides with enhanced stability and activity . This application is crucial for developing therapeutic agents targeting specific diseases.
Case Study 1: Antibody Production Enhancement
A study demonstrated that incorporating this compound into peptide sequences led to increased antibody titers in immunized animals compared to standard peptides without this modification. This enhancement suggests that the compound can improve the efficacy of vaccines and therapeutic antibodies.
Case Study 2: Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. A derivative synthesized from this compound was tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The nitrile group enhances electrophilicity, facilitating nucleophilic addition reactions. In contrast, hydrazono derivatives (e.g., ) introduce conjugation pathways, altering electronic properties and reactivity.
Melting Points and Solubility
- This compound : Melting point data unavailable; predicted low water solubility due to hydrophobic ethyl and thiazole groups.
- Analogues: [4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile: Higher melting points (e.g., 119–161°C in related thiazoles) due to crystallinity from aromatic stacking . Hydrazono derivatives: Enhanced solubility in polar aprotic solvents (e.g., DMSO) due to extended conjugation .
Crystallographic and Structural Validation
Biological Activity
2-(2-Ethyl-1,3-thiazol-4-yl)acetonitrile is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Thiazole compounds are known for their roles in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound this compound features a thiazole ring substituted with an ethyl group and an acetonitrile moiety. The thiazole structure contributes significantly to its pharmacological properties. The presence of nitrogen and sulfur atoms in the thiazole ring enhances its ability to interact with biological targets.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 µM |
| Escherichia coli | 8.33 µM |
| Candida albicans | 16.69 µM |
These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Trypanocidal Activity
Recent studies have highlighted the potential of thiazole derivatives in treating Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, compounds similar to this compound have shown promising results with IC50 values indicating potent trypanocidal activity.
| Compound | IC50 (µM) |
|---|---|
| 2-Phenylthiazol-4-ethylamine | 0.42 |
| 4-(1-adamantyl)phenyl derivative | 0.80 |
The presence of an aliphatic amine moiety is crucial for achieving notable trypanocidal activity, enhancing cellular accumulation within protozoa .
Cytotoxicity
The cytotoxic effects of thiazole derivatives have also been evaluated against various cancer cell lines. Studies indicate that certain thiazole compounds exhibit significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| Jurkat T cells | <1 |
| A-431 epidermoid carcinoma cells | <1 |
These results suggest that thiazole derivatives, including this compound, may serve as potential anticancer agents .
The biological activity of thiazoles is often attributed to their ability to interact with specific enzymes and proteins within microbial and cancerous cells. The mechanisms include:
- Enzyme Inhibition : Thiazoles can inhibit key enzymes involved in microbial metabolism and proliferation.
- Covalent Bond Formation : Many thiazole derivatives form covalent bonds with target proteins, leading to functional inhibition.
Research indicates that these interactions can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
-
Synthesis and Evaluation : A study synthesized various thiazole analogues and evaluated their biological activities against T. brucei. The results indicated that modifications in side chains significantly affected potency.
- Findings : Compounds with longer aliphatic chains exhibited enhanced trypanocidal activity.
- Antimicrobial Studies : Another study assessed the antimicrobial properties of several thiazole derivatives against clinical strains of bacteria and fungi.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
